7-Acetamido-3-hydroxynaphthalene-1-sulphonic acid
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Overview
Description
7-Acetamido-3-hydroxynaphthalene-1-sulphonic acid is an organic compound with the molecular formula C12H11NO5S. It is characterized by the presence of an acetamido group, a hydroxyl group, and a sulphonic acid group attached to a naphthalene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Acetamido-3-hydroxynaphthalene-1-sulphonic acid typically involves the acetylation of 3-hydroxynaphthalene-1-sulphonic acid. The reaction is carried out in the presence of acetic anhydride and a catalyst, such as sulfuric acid, under controlled temperature conditions. The reaction mixture is then purified through recrystallization to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale acetylation processes. The use of continuous reactors and efficient purification techniques ensures high yield and purity of the compound. The reaction conditions are optimized to minimize by-products and enhance the overall efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
7-Acetamido-3-hydroxynaphthalene-1-sulphonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the acetamido group, yielding simpler derivatives.
Substitution: The sulfonic acid group can participate in substitution reactions, leading to the formation of different sulfonate esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or sulfonyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of naphthoquinones or naphthaldehydes.
Reduction: Formation of naphthylamines.
Substitution: Formation of sulfonate esters or sulfonamides.
Scientific Research Applications
7-Acetamido-3-hydroxynaphthalene-1-sulphonic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as a component in various formulations
Mechanism of Action
The mechanism of action of 7-Acetamido-3-hydroxynaphthalene-1-sulphonic acid involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological macromolecules, while the hydroxyl and sulfonic acid groups contribute to its solubility and reactivity. These interactions facilitate the compound’s binding to enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 7-Acetamido-4-hydroxynaphthalene-2-sulphonic acid
- 3-Acetamido-4-hydroxynaphthalene-1-sulphonic acid
- 1-Acetamido-3-hydroxynaphthalene-7-sulphonic acid
Uniqueness
7-Acetamido-3-hydroxynaphthalene-1-sulphonic acid is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and biological properties. Its combination of functional groups allows for versatile reactivity and a wide range of applications, setting it apart from similar compounds .
Properties
CAS No. |
66761-03-3 |
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Molecular Formula |
C12H11NO5S |
Molecular Weight |
281.29 g/mol |
IUPAC Name |
7-acetamido-3-hydroxynaphthalene-1-sulfonic acid |
InChI |
InChI=1S/C12H11NO5S/c1-7(14)13-9-3-2-8-4-10(15)6-12(11(8)5-9)19(16,17)18/h2-6,15H,1H3,(H,13,14)(H,16,17,18) |
InChI Key |
FQVOHUNTVPFJNU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C(C=C2C=C1)O)S(=O)(=O)O |
Origin of Product |
United States |
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